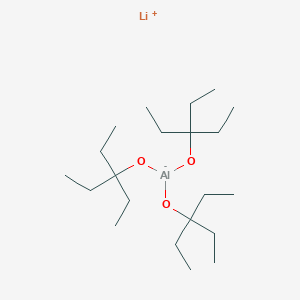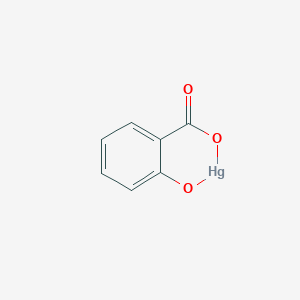
Mercury salicylate
Overview
Description
Mercury salicylate is a chemical compound that has been widely used in scientific research for many years. It is a white crystalline powder that is soluble in water and alcohol. This compound is a complex compound that has been used in various fields of research, including pharmaceuticals, biochemistry, and microbiology.
Scientific Research Applications
Blood-Brain Barrier Interaction
Mercury salicylate and related compounds, such as ethylmercury, have been examined for their ability to cross the blood-brain barrier (BBB). Ethylmercury-containing compounds, including Thimerosal (which metabolizes to ethylmercury-containing compounds and thiosalicylate), have been found to cross the BBB actively. This process is facilitated by the L-amino acid transport system. Studies have shown that exposure to ethylmercury-containing compounds results in mercury accumulation in the brain, which is crucial in understanding the implications of mercury exposure in neural tissues (Kern, Geier, Homme, & Geier, 2019).
Mercury Toxicity Alleviation in Plants
Research has explored the role of salicylic acid (SA) in mitigating mercury toxicity in plants. A study on lemon balm (Melissa officinalis L.) revealed that SA could alleviate the toxic effects of mercury, improving plant growth and water content. The study also indicated that SA treatment led to an up-regulation of genes involved in chlorophyll and phenylpropanoid routes, highlighting the potential of SA in enhancing plant tolerance to mercury stress (Safari, Akramian, Salehi-arjmand, & Khadivi, 2019).
Mercury Removal Technology
Advances in mercury removal technologies have been studied, including the development of novel sorbents and techniques for mercury extraction from various environments. These research efforts aim to optimize the efficiency and efficacy of mercury removal from industrial emissions and waste streams, contributing to environmental safety and public health (O'dowd, Hargis, Granite, & Pennline, 2004).
Mercury Species in Coastal Waters
The redox reactions and transformations of mercury species in coastal waters have been a subject of interest. Studies indicate that mercury oxidation and reduction are photochemically mediated in these environments. This research provides insights into the dynamics of mercury in natural water systems, which is crucial for understanding the environmental impact of mercury pollution (Whalin, Kim, & Mason, 2007).
Mercury in Health and Medicine
The role of mercury in health and medicine, particularly its non-essential nature and potential toxicity, has been studied. The unique properties of mercury have led to its use in various applications, including amalgamation in dentistry and as a component in medications and preservatives. Understanding the bioavailability, exposure, and absorption of mercury is crucial for assessing public health concerns and developing safer practices (Gochfeld, 2003).
Mechanism of Action
Target of Action
Mercury salicylate, also known as 2,4-dioxa-3-mercurabicyclo[4.4.0]deca-1(10),6,8-trien-5-one, is a compound that shares similarities with other salicylates. Salicylates, such as salicylic acid and methyl salicylate, primarily target enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which promote pain, swelling, and inflammation .
Mode of Action
Salicylates inhibit the activity of COX-1 and COX-2 enzymes, thereby reducing the formation of prostaglandins . This results in decreased pain, inflammation, and swelling . Salicylates are also known to cause platelet dysfunction .
Biochemical Pathways
Salicylates, including this compound, affect the biochemical pathway of prostaglandin synthesis. They inhibit the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . This inhibition occurs under specific conditions of low peroxide tone . The reduction in prostaglandin synthesis leads to decreased inflammation and pain .
Pharmacokinetics
Other salicylates like methyl salicylate are known to be applied topically as counter-irritants for relief of acute musculoskeletal pain
Result of Action
The primary result of this compound’s action is the reduction of pain, inflammation, and swelling due to its inhibition of prostaglandin synthesis . It may also cause platelet dysfunction . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, heavy metals such as mercury can be toxic environmental pollutants . Salicylic acid, a related compound, has been found to antagonize the oxidative damaging effect of metal toxicity directly by acting as an antioxidant to scavenge the reactive oxygen species and by activating the antioxidant systems of plants . It can also reduce the uptake of metals from their medium of growth . .
Biochemical Analysis
Biochemical Properties
Mercury salicylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as salicylate hydroxylase, which converts salicylate into catechol . Additionally, this compound can bind to proteins and alter their function, leading to changes in cellular processes. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can have downstream effects on metabolic pathways and cellular functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, salicylates, including this compound, have been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis . This activation can lead to changes in cell function, including alterations in metabolic pathways and gene expression. Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further impacting cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to their inhibition or activation. For example, it can inhibit cyclooxygenase enzymes, which are involved in the production of prostaglandins . This inhibition can result in anti-inflammatory effects. Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the presence of dissolved organic matter can affect the removal and stability of mercury compounds . Over time, this compound may degrade into other compounds, which can have different effects on cells and tissues. Long-term exposure to this compound can lead to cumulative effects, including oxidative stress and cellular damage.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of salicylates, including this compound, have been shown to induce ototoxicity, resulting in hearing loss and tinnitus . Additionally, high doses can lead to toxic effects, such as central nervous system depression and metabolic derangements . Threshold effects have been observed, where low doses may have minimal impact, while higher doses can result in significant adverse effects. It is important to carefully monitor and adjust dosages to minimize toxicity and adverse effects in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to salicylate metabolism. Salicylates are metabolized through pathways such as the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . These pathways involve enzymes and cofactors that convert salicylates into active or inactive metabolites. This compound can influence these pathways by interacting with key enzymes, leading to changes in metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the overall impact of this compound on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Salicylates, including this compound, can be transported within the plant via the phloem . In animal cells, this compound can cross cell membranes and accumulate in specific tissues. The distribution of this compound can be influenced by factors such as pH, chemical properties, and the presence of binding proteins. Understanding the transport and distribution mechanisms is essential for predicting the localization and accumulation of this compound in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Salicylates, including this compound, can be localized in various cellular compartments, such as the cytosol, vacuole, and nucleus . The localization of this compound can be influenced by targeting signals and post-translational modifications. For example, salicylate-binding proteins can direct the compound to specific organelles, where it can exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its overall impact on cell function.
properties
IUPAC Name |
2,4-dioxa-3-mercurabicyclo[4.4.0]deca-1(10),6,8-trien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.Hg/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQKJDCMPKUNQN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)O[Hg]O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HgC7H4O3, C7H4HgO3 | |
| Record name | MERCURY SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercury salicylate appears as odorless tasteless white powder with a yellow or pink tint. Almost completely insoluble in water and denser than water. Hence sinks in water. Toxic by inhalation and by ingestion. | |
| Record name | MERCURY SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS RN |
5970-32-1 | |
| Record name | MERCURY SALICYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1045 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercury salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5970-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mercuric salicylate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005970321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



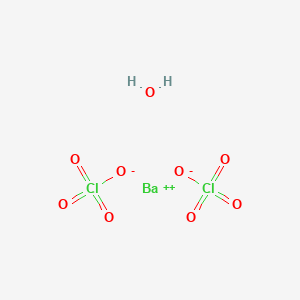


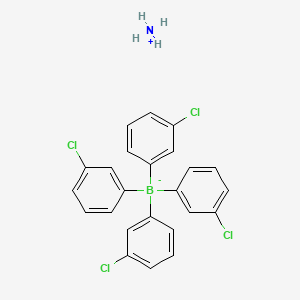

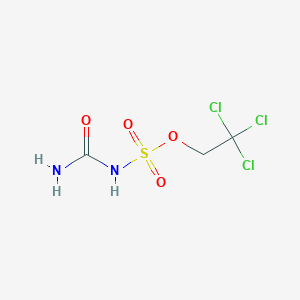

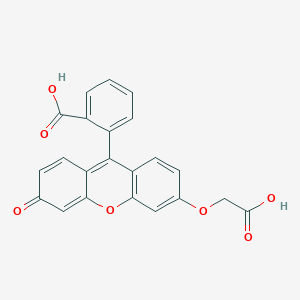
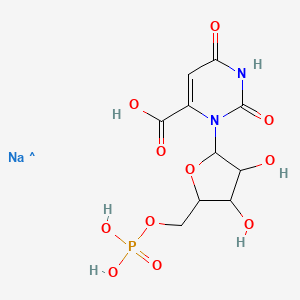


![Methyl [(2,2,2-trichloroethoxy)sulfonyl]carbonochloridimidothioate](/img/structure/B1612453.png)

